molecular formula C21H27NO6 B11151548 4-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid

4-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid

Cat. No.: B11151548
M. Wt: 389.4 g/mol
InChI Key: YTYMUJNMYCTKTN-UHFFFAOYSA-N
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Description

4-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid: is a synthetic organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a chromen moiety linked to a butanoic acid chain through a propanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid typically involves multiple steps:

    Synthesis of the Chromen Moiety: The chromen core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Butyl and Methyl Groups: The butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Propanoyl Group: The propanoyl group is introduced via an acylation reaction using propanoyl chloride.

    Coupling with Butanoic Acid: The final step involves coupling the chromen derivative with butanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chromen ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated chromen derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, chromen derivatives are often studied for their potential as enzyme inhibitors, antioxidants, and anti-inflammatory agents. This compound may exhibit similar properties, making it a candidate for further biological studies.

Medicine

In medicine, chromen derivatives have been explored for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities. This compound could be investigated for similar medicinal properties.

Industry

In the industrial sector, chromen derivatives are used in the production of dyes, pigments, and polymers. This compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromen moiety is known to interact with various biological pathways, potentially leading to antioxidant or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
  • (7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid

Uniqueness

Compared to similar compounds, 4-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid is unique due to the presence of the butanoic acid chain linked through a propanoyl group. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

4-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]butanoic acid

InChI

InChI=1S/C21H27NO6/c1-4-5-7-15-12-19(25)28-20-13(2)17(10-9-16(15)20)27-14(3)21(26)22-11-6-8-18(23)24/h9-10,12,14H,4-8,11H2,1-3H3,(H,22,26)(H,23,24)

InChI Key

YTYMUJNMYCTKTN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCC(=O)O

Origin of Product

United States

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